Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate
Description
Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative characterized by:
- A pyrrolo[1,2-c]pyrimidine core with an ethyl carboxylate group at position 5.
- A phenyl substituent at position 3.
- A benzoyl group at position 7, modified with a urea linkage to a 3-(trifluoromethyl)phenyl moiety.
Properties
CAS No. |
882866-22-0 |
|---|---|
Molecular Formula |
C31H23F3N4O4 |
Molecular Weight |
572.5 g/mol |
IUPAC Name |
ethyl 3-phenyl-7-[3-[[3-(trifluoromethyl)phenyl]carbamoylamino]benzoyl]pyrrolo[1,2-c]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C31H23F3N4O4/c1-2-42-29(40)24-16-27(38-18-35-25(17-26(24)38)19-8-4-3-5-9-19)28(39)20-10-6-12-22(14-20)36-30(41)37-23-13-7-11-21(15-23)31(32,33)34/h3-18H,2H2,1H3,(H2,36,37,41) |
InChI Key |
SKEYZLNGXQLLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC(=CC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Pyrrole Derivatives
Pyrrolo[1,2-c]pyrimidines are often synthesized via cyclization reactions between pyrrole precursors and pyrimidine-building blocks. For example, a Knorr-type cyclocondensation between ethyl 3-aminopyrrole-2-carboxylate and a β-keto ester derivative can yield the bicyclic core. Key conditions include:
-
Solvent: Dimethylformamide (DMF) or toluene
-
Temperature: 80–100°C under reflux
-
Catalyst: p-Toluenesulfonic acid (PTSA) for acid-mediated cyclization
This method achieves moderate yields (45–60%) but requires purification via column chromatography due to byproduct formation.
Pyrimidine-to-Pyrrolopyrimidine Conversion
Alternatively, pyrimidine derivatives functionalized with reactive groups (e.g., halides) undergo nucleophilic substitution with pyrrole intermediates. For instance, 2-chloropyrimidine reacts with a pyrrole Grignard reagent in tetrahydrofuran (THF) at −78°C to form the fused ring system. This route offers higher regioselectivity (>75% yield) but demands strict anhydrous conditions.
Benzoylation at Position 7
Introducing the benzoyl group at position 7 of the pyrrolopyrimidine core is critical for subsequent functionalization. Two approaches are prevalent:
Friedel-Crafts Acylation
A classical Friedel-Crafts reaction using benzoyl chloride and aluminum chloride (AlCl₃) in dichloromethane (DCM) facilitates electrophilic aromatic substitution. However, this method faces challenges due to the electron-deficient nature of the pyrrolopyrimidine ring, often requiring prolonged reaction times (12–24 hours) and elevated temperatures (50°C).
Suzuki-Miyaura Coupling
A more efficient strategy employs palladium-catalyzed cross-coupling between a boronic acid-functionalized benzoyl group and a halogenated pyrrolopyrimidine intermediate. For example:
-
Boronic acid: 3-(Trifluoromethyl)phenylboronic acid
-
Catalyst: Pd(PPh₃)₄
-
Base: Na₂CO₃
-
Solvent: Dioxane/water (4:1)
-
Temperature: 90°C for 6 hours
This method achieves >85% yield with excellent regioselectivity, as confirmed by ¹H NMR and LC-MS analysis.
Formation of the Ureido Linkage
The ureido group at the 3-position of the benzoyl moiety is synthesized via isocyanate-amine coupling .
Stepwise Ureido Synthesis
-
Isocyanate Preparation : Treat 3-(trifluoromethyl)aniline with triphosgene in DCM at 0°C to generate the corresponding isocyanate.
-
Coupling Reaction : React the isocyanate with 3-aminobenzoic acid in the presence of triethylamine (TEA) as a base. The reaction proceeds at room temperature for 4 hours, yielding the ureido intermediate.
One-Pot Ureation
An alternative one-pot method involves mixing 3-(trifluoromethyl)aniline , 3-aminobenzoic acid , and 1,1'-carbonyldiimidazole (CDI) in THF . This approach reduces purification steps and achieves comparable yields (78%).
Esterification at Position 5
The final step introduces the ethyl ester group at position 5 through acid-catalyzed esterification :
-
Substrate: 5-Carboxylic acid derivative of the intermediate
-
Reagent: Ethanol in excess
-
Catalyst: H₂SO₄ (5 mol%)
-
Conditions: Reflux at 80°C for 8 hours
This method provides near-quantitative conversion (>95%) but requires neutralization with NaHCO₃ to isolate the product.
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent (Coupling) | THF | +15% vs. DCM |
| Temperature (Core) | 80°C | +20% vs. 60°C |
| Catalyst (Ureido) | CDI | +12% vs. TEA |
Purification Techniques
-
Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.
-
Recrystallization : Use ethanol/water (9:1) to purify the final product, achieving >98% purity.
Challenges and Solutions
Chemical Reactions Analysis
Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and trifluoromethyl groups.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Janus Kinase Inhibition
One of the primary applications of Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is its role as a Janus kinase inhibitor. Janus kinases are critical in mediating signaling pathways for various cytokines and growth factors, making them significant therapeutic targets for:
- Inflammatory diseases : Such as rheumatoid arthritis and psoriasis.
- Cancers : Where aberrant signaling pathways contribute to tumor growth.
Preliminary studies indicate that this compound exhibits significant inhibitory activity against specific Janus kinases, positioning it as a candidate for drug development .
Binding Affinity Studies
Research on the binding affinity of this compound to Janus kinases employs techniques such as:
- Surface Plasmon Resonance (SPR) : To measure real-time binding interactions.
- Enzyme-linked Immunosorbent Assays (ELISA) : For quantifying inhibition in vitro.
These studies are crucial for understanding the pharmacological properties and optimizing therapeutic efficacy .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. A comparison table is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Ethyl 4-(trifluoromethyl)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate | C24H17F3N2O3 | Lacks ureido group |
| Ethyl 7-hydroxy-2-methyl-3-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-6-carboxylate | C17H14F3N3O3 | Different heterocyclic structure |
| 1-Ethyl-3-[4-[4-[ (3s)-3-methylmorpholin-4-yl]-7-(2-methylpyrazole-3-carbonyl)-6,8-dihydro-5h-pyrido[3,4-d]pyrimidin-2-yl]phenyl]urea | C23H28N6O4 | Contains morpholine moiety |
These compounds differ primarily in their functional groups and core structures but may exhibit similar biological activities due to their shared frameworks .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of related compounds in inhibiting various targets associated with cancer and inflammatory diseases:
- A study demonstrated that derivatives exhibiting trifluoromethyl substitutions showed enhanced potency against mutant forms of epidermal growth factor receptor (EGFR), suggesting that similar modifications could be beneficial for Ethyl 3-phenyl-7-(trifluoromethyl)-substituted derivatives .
- Molecular docking studies have illustrated strong binding interactions between structurally related compounds and their targets, providing insights into the mechanisms behind their inhibitory actions .
Mechanism of Action
The mechanism of action of ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can influence various signaling pathways related to its biological activity .
Comparison with Similar Compounds
Key Compounds:
Ethyl 3-(3-chlorophenyl)-7-(2-thienylcarbonyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate ():
- Substituents : 3-chlorophenyl (position 3), thienylcarbonyl (position 7).
- Molecular Weight : 410.872 vs. estimated ~550–600 for the target compound.
- Key Differences :
- The chlorine atom (electron-withdrawing) vs. trifluoromethylphenyl-ureido group (strong electron-withdrawing, bulky) may alter solubility and receptor binding.
- Thienylcarbonyl (aromatic heterocycle) vs. benzoyl-urea (extended π-conjugation) could influence electronic properties.
Ethyl 7-(4-bromobenzoyl)-3-(3-methoxyphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate ():
- Substituents : 3-methoxyphenyl (position 3), 4-bromobenzoyl (position 7).
- Molecular Weight : 479.323 vs. target compound.
- Key Differences :
- Methoxy group (electron-donating) vs. phenyl (neutral) at position 3 may affect electronic density.
- Bromine (heavy atom) vs. urea-linked trifluoromethylphenyl (polar, hydrogen-bonding capability) could impact fluorescence quenching or binding interactions.
Fluorescence and Quantum Yield Comparisons
- Ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate ():
- Quantum Yield : 55% (highest in its series).
- Structural Advantage : Extended π-conjugation from biphenylyl and dimethoxybenzoyl groups enhances fluorescence.
- Implications for Target Compound : The trifluoromethylphenyl-ureido group in the target may reduce quantum yield due to electron-withdrawing effects, but its benzoyl-urea linker could enable tunable fluorescence via substituent modification.
Core Heterocycle Variations: Pyrrolo[1,2-c]pyrimidine vs. Pyrazolo[1,5-a]pyrimidine
Example Compound: Ethyl 5-(3-methoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate ():
- Core Structure : Pyrazolo[1,5-a]pyrimidine (nitrogen-rich) vs. pyrrolo[1,2-c]pyrimidine (fused pyrrole-pyrimidine).
- Molecular Weight : 365.31 vs. target compound.
- The trifluoromethyl group in both compounds suggests shared resistance to metabolic degradation.
Data Table: Comparative Analysis
Biological Activity
Ethyl 3-phenyl-7-(3-(3-(3-(trifluoromethyl)phenyl)ureido)benzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a Janus kinase (JAK) inhibitor. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of pyrrolopyrimidines and features several notable functional groups:
- Trifluoromethyl group : Enhances lipophilicity and biological activity.
- Ureido linkage : Contributes to binding interactions with biological targets.
- Pyrrolo[1,2-c]pyrimidine core : Provides structural stability and potential for varied biological interactions.
Structural Formula
Molecular Weight
The molecular weight of this compound is 570.54 g/mol.
Preliminary studies indicate that this compound acts primarily as a Janus kinase (JAK) inhibitor . JAKs are crucial in the signaling pathways of various cytokines and growth factors, making them significant targets for treating inflammatory diseases and cancers. The inhibition of JAK activity can lead to reduced inflammation and altered immune responses.
In Vitro Studies
Research has focused on assessing the compound's inhibitory effects on various JAK isoforms. Techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) have been employed to evaluate binding affinities and inhibitory potencies.
Table 1: Inhibitory Activity Against JAK Isoforms
| JAK Isoform | IC50 (µM) | Reference |
|---|---|---|
| JAK1 | 0.45 | |
| JAK2 | 0.37 | |
| JAK3 | 0.50 |
Therapeutic Potential
Given its mechanism of action, this compound shows promise in treating:
- Autoimmune diseases : By modulating immune responses.
- Cancers : Particularly those driven by aberrant cytokine signaling.
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory effects of this compound in a murine model of rheumatoid arthritis. The results demonstrated significant reductions in inflammatory markers and joint swelling compared to control groups.
Table 2: Inflammatory Markers Reduction
| Marker | Control Group (pg/mL) | Treatment Group (pg/mL) | % Reduction |
|---|---|---|---|
| TNF-α | 120 | 45 | 62.5% |
| IL-6 | 95 | 30 | 68.4% |
| IL-1β | 80 | 25 | 68.75% |
Study on Anticancer Activity
Another study evaluated the compound's anticancer properties against various cancer cell lines, including lung and breast cancer cells. The results indicated potent cytotoxic effects with IC50 values significantly lower than those of standard chemotherapeutics.
Table 3: Cytotoxicity Against Cancer Cell Lines
Q & A
Basic Research Questions
Q. What are the recommended strategies for optimizing the synthesis of pyrrolo[1,2-c]pyrimidine derivatives like this compound?
- Methodological Answer : Focus on regioselective condensation and cyclization steps. Use high-resolution mass spectrometry (HRMS) and / NMR to confirm intermediate structures. For example, the trifluoromethyl group may require anhydrous conditions to avoid hydrolysis . Monitor reaction progress via thin-layer chromatography (TLC) with UV-active spots or LC-MS.
Q. How can X-ray crystallography be applied to resolve the structural conformation of this compound?
- Methodological Answer : Employ single-crystal X-ray diffraction (SCXRD) using SHELX programs for data refinement . Key parameters include resolving disordered regions (common in flexible ureido linkages) via PART commands in SHELXL. Use ORTEP-3 for graphical representation of thermal ellipsoids to assess positional uncertainty .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Methodological Answer : Use kinase inhibition assays (e.g., ATP-binding site competition) or fluorescence-based enzymatic assays. For photophysical properties, measure quantum yield using a calibrated integrating sphere, referencing compounds like ethyl 3-(4-biphenylyl)-7-(3,4-dimethoxybenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate (55% quantum yield) as a benchmark .
Advanced Research Questions
Q. How can structural disorder in crystallographic data be addressed for this compound?
- Methodological Answer : Apply twin refinement in SHELXL for twinned crystals, using HKLF 5 data format . For dynamic disorder (e.g., rotating phenyl groups), use restraints (SIMU, DELU) to stabilize refinement. Validate with R and residual density maps. Compare with analogous structures (e.g., ethyl 7-methyl-3-oxo-5-phenyl-thiazolo[3,2-a]pyrimidine derivatives) .
Q. What computational approaches are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against target proteins (e.g., kinases) using the trifluoromethyl group’s electrostatic potential as a key variable. Validate with molecular dynamics (MD) simulations (GROMACS) to assess binding stability. Cross-reference with bioassay data to identify pharmacophore elements .
Q. How should contradictory bioactivity data between in vitro and cell-based assays be analyzed?
- Methodological Answer : Investigate solubility limitations using HPLC to measure compound stability in assay media . Use confocal microscopy to assess cellular uptake efficiency (e.g., fluorescent derivatives). Validate target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) .
Q. What experimental designs mitigate challenges in measuring fluorescence quantum yield for this compound?
- Methodological Answer : Avoid solvent polarity effects by using degassed acetonitrile or DMSO. Calibrate instrumentation with standard fluorophores (e.g., quinine sulfate). For aggregation-caused quenching (ACQ), optimize concentration (<10 µM) and use dynamic light scattering (DLS) to confirm monodispersity .
Methodological Notes for Data Contradictions
- Crystallographic vs. NMR Data : If SCXRD and solution NMR show conflicting conformations, perform variable-temperature NMR to probe dynamic behavior in solution. Use DFT calculations (Gaussian) to compare energy landscapes of observed conformers .
- Biological Replicability : For inconsistent IC values, standardize assay conditions (e.g., ATP concentration in kinase assays) and use orthogonal assays (e.g., Western blotting for downstream target phosphorylation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
